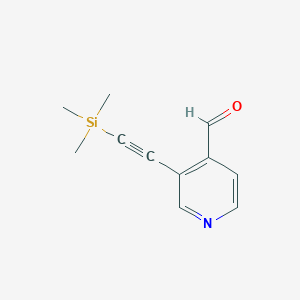
3-((Trimethylsilyl)ethynyl)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trimethylsilyl)ethynyl)isonicotinaldehyde is an organic compound with the molecular formula C11H13NOSi. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to an isonicotinaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed between 3-iodoisonicotinaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trimethylsilyl)ethynyl)isonicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: 3-((Trimethylsilyl)ethynyl)isonicotinic acid.
Reduction: 3-((Trimethylsilyl)ethynyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((Trimethylsilyl)ethynyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the isonicotinaldehyde moiety.
3-((Trimethylsilyl)ethynyl)pyridine: Similar structure but with a pyridine ring instead of an isonicotinaldehyde moiety.
Uniqueness
3-((Trimethylsilyl)ethynyl)isonicotinaldehyde is unique due to the presence of the isonicotinaldehyde moiety, which imparts distinct reactivity and potential applications in various fields. The combination of the trimethylsilyl, ethynyl, and aldehyde groups makes it a versatile compound for synthetic and research purposes.
Propriétés
Formule moléculaire |
C11H13NOSi |
|---|---|
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
3-(2-trimethylsilylethynyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)7-5-10-8-12-6-4-11(10)9-13/h4,6,8-9H,1-3H3 |
Clé InChI |
GUTVGUCXXZAUBR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(C=CN=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


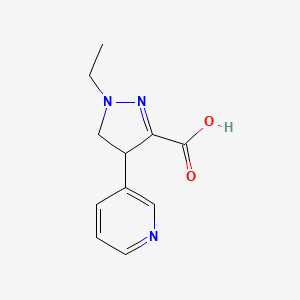
![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
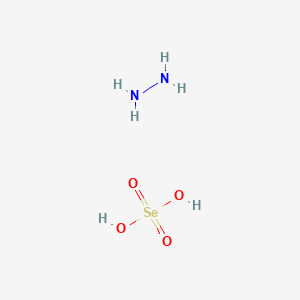
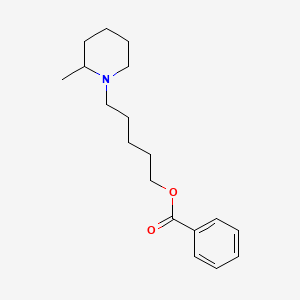

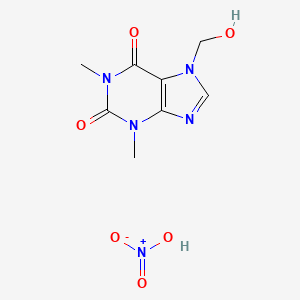
![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
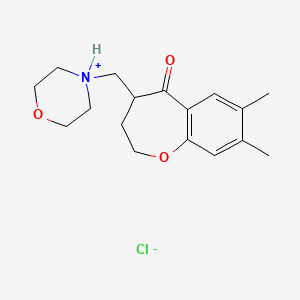
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)


